molecular formula C17H16ClNO3 B2761738 N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide CAS No. 2411263-56-2

N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide

Cat. No. B2761738
CAS RN: 2411263-56-2
M. Wt: 317.77
InChI Key: JDADTXQQMLMZRT-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively kill cancer cells.

Mechanism of Action

N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis and subsequently, a decrease in protein synthesis. Cancer cells that have high levels of RNA polymerase I transcription are more sensitive to this compound, making it a selective cancer cell killer.
Biochemical and Physiological Effects:
In addition to its effects on RNA polymerase I transcription, this compound has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit DNA repair pathways, making cancer cells more susceptible to DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, its mechanism of action is complex and may require specialized assays for proper evaluation. Additionally, its toxicity profile and optimal dosing regimen have yet to be fully elucidated.

Future Directions

Future research on N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide could focus on its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. It could also be studied in the context of specific cancer types to determine its efficacy and optimal dosing regimen. Finally, further investigation into its mechanism of action and potential off-target effects could help to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide involves several steps, including the reaction of 2-chlorobenzaldehyde and 2-methoxybenzylamine to form an imine intermediate, which is then reduced to form the corresponding amine. The amine is then reacted with epichlorohydrin to form the oxirane ring, which is subsequently opened by the addition of carboxylic acid to form the final product.

Scientific Research Applications

N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has been found to selectively target cancer cells that have high levels of RNA polymerase I transcription, which is often upregulated in cancer cells. This makes it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-14-9-5-3-7-12(14)16(19-17(20)15-10-22-15)11-6-2-4-8-13(11)18/h2-9,15-16H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDADTXQQMLMZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2Cl)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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